molecular formula C14H12N4O3S B2807915 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole CAS No. 882748-22-3

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole

Cat. No.: B2807915
CAS No.: 882748-22-3
M. Wt: 316.34
InChI Key: JPHHAHODLFPCDD-UHFFFAOYSA-N
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Description

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole is a complex organic compound that features both an indazole core and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 1H-indazole with phenylsulfonyl chloride in the presence of a base, followed by the introduction of a carbamoyl group through a subsequent reaction with an isocyanate. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The indazole core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-({[(phenylsulfonyl)amino]carbonyl}amino)benzene: This compound shares the phenylsulfonyl group but has a different core structure.

    4-Phenylsulfonyl-1,2,3-triazole: Another compound with a phenylsulfonyl group, but with a triazole core instead of an indazole.

Uniqueness

4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole is unique due to its combination of the indazole core and the phenylsulfonyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

4-({[(Phenylsulfonyl)amino]carbonyl}amino)-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C14_{14}H15_{15}N3_3O5_5S
  • CAS Number: 882748-22-3

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
    • Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indazole have shown promising results against various cancer cell lines, including MCF-7 and HCT116, with IC50_{50} values often in the low micromolar range .
  • Anti-inflammatory Effects
    • The indazole scaffold has been linked to anti-inflammatory activities. Compounds that contain sulfonamide groups, like this compound, may inhibit inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
  • Inhibition of Enzymatic Activity
    • Some studies suggest that this compound and its analogs may act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50_{50} ValueReference
AnticancerMCF-70.39 µM
AnticancerHCT1160.46 µM
Anti-inflammatoryIn vitro assaysNot specified
Enzyme inhibitionCDK20.95 nM

Case Study: Anticancer Activity

In a study by Li et al., several indazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50_{50} value of 0.39 µM against HCT116 cells, indicating potent anticancer potential .

Furthermore, another study highlighted the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells, suggesting a mechanism that could lead to fewer side effects compared to traditional chemotherapeutics .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest: Indazoles can interfere with the cell cycle by inhibiting CDKs, leading to halted proliferation in cancer cells.
  • Apoptotic Pathways: Induction of apoptosis through caspase activation has been observed in several studies involving indazole derivatives.
  • Inflammatory Pathway Modulation: The sulfonamide group may interact with inflammatory mediators, reducing the overall inflammatory response.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-14(18-22(20,21)10-5-2-1-3-6-10)16-12-7-4-8-13-11(12)9-15-17-13/h1-9H,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHHAHODLFPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332886
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882748-22-3
Record name 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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